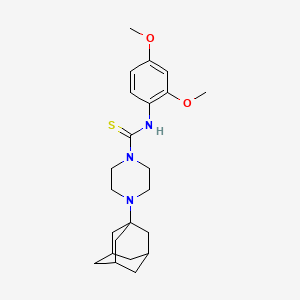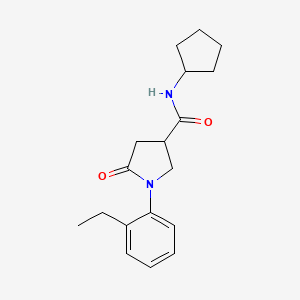![molecular formula C22H14N2O3 B4723118 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide CAS No. 714282-44-7](/img/structure/B4723118.png)
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide
Vue d'ensemble
Description
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide, also known as NOFP, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.
Mécanisme D'action
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide exerts its inhibitory effect on sGC by binding to the heme moiety of the enzyme, which is essential for its activity. This binding prevents the binding of the substrate, guanosine triphosphate (GTP), to the enzyme, thus inhibiting its activity. This mechanism is similar to that of other sGC inhibitors such as ODQ and NS-2028.
Biochemical and Physiological Effects:
The inhibition of sGC by N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide leads to a decrease in cGMP levels, which affects various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide has been shown to induce relaxation of isolated blood vessels and inhibit platelet aggregation in vitro. In addition, it has been shown to have anti-inflammatory and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide in lab experiments is its potency and specificity for sGC inhibition. It has been shown to be more potent than other sGC inhibitors such as ODQ and NS-2028. In addition, it has a relatively low toxicity profile and is stable in solution. However, one limitation is its relatively high cost compared to other sGC inhibitors.
Orientations Futures
There are several potential future directions for the use of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases such as hypertension, pulmonary hypertension, and heart failure. In addition, it could be used in combination with other drugs to enhance their efficacy. Another area of interest is the development of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide analogs with improved potency and selectivity for sGC inhibition. Finally, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide could be used as a tool to study the role of sGC in various physiological and pathological processes.
Applications De Recherche Scientifique
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide has been extensively used as a research tool to study the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cyclic guanosine monophosphate (cGMP) levels. This, in turn, affects downstream signaling pathways, leading to changes in cellular function.
Propriétés
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c25-21(19-6-3-13-26-19)23-16-10-7-15(8-11-16)22-24-20-17-5-2-1-4-14(17)9-12-18(20)27-22/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVYTUNIMUVWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203602 | |
| Record name | N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714282-44-7 | |
| Record name | N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714282-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4723035.png)

![N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4723049.png)
![2-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B4723058.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-pyrrolidinedione](/img/structure/B4723066.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)
